Tianeptine Impurity E
Overview
Description
Tianeptine Impurity E is a chemical compound associated with Tianeptine, an atypical tricyclic antidepressant. Tianeptine is primarily used in the treatment of major depressive disorder and has shown potential benefits in addressing anxiety and irritable bowel syndrome. This compound is often used as a reference substance in medicinal chemistry research, particularly for quality control of drug synthesis processes and quantitative analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tianeptine Impurity E involves several synthetic routes and reaction conditions. One common method involves the use of high-performance liquid chromatography (HPLC) for the estimation of related compounds in Tianeptine Sodium tablets. The process includes the preparation of stock solutions of related compounds with specific concentrations and the use of mobile phases prepared by mixing methanol, acetonitrile, and buffer solutions. The pH of the mobile phase is adjusted with ortho-phosphoric acid, and the effluents are monitored using a UV detector .
Industrial Production Methods: Industrial production methods for this compound are similar to those used in laboratory settings but on a larger scale. These methods involve the use of advanced analytical techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for the simultaneous determination of Tianeptine and its active metabolites in various matrices .
Chemical Reactions Analysis
Types of Reactions: Tianeptine Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, acetonitrile, and ortho-phosphoric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various metabolites and related compounds. These products are analyzed using advanced analytical techniques to ensure their purity and quality .
Scientific Research Applications
Tianeptine Impurity E has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a reference substance for quality control and quantitative analysis of drug synthesis processes. In biology, it is used to study the pharmacokinetics and pharmacodynamics of Tianeptine and its metabolites. In medicine, it is used to develop and validate analytical methods for the estimation of related compounds in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of Tianeptine Impurity E is closely related to that of Tianeptine. Tianeptine acts as a full agonist at the mu-type opioid receptor, which is believed to contribute to its antidepressant and anxiolytic effects. Tianeptine also modulates glutamate receptors and enhances the mesolimbic release of dopamine, potentiating central nervous system D2 and D3 receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tianeptine Impurity E include other impurities associated with Tianeptine, such as Tianeptine Impurity A, Tianeptine Impurity B, and Tianeptine Impurity C. These compounds are used as reference standards for the identification, purity tests, and assays of pharmaceutical products according to pharmacopoeial monographs .
Uniqueness: this compound is unique in its chemical structure and properties, which make it a valuable reference substance in medicinal chemistry research. Its specific interactions with various receptors and its role in the quality control of Tianeptine synthesis processes highlight its importance in the pharmaceutical industry .
Properties
IUPAC Name |
7-[6-carboxyhexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN2O6S/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNWABLEZYXEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768351-55-9 | |
Record name | 7,7-(((11RS)-3-Chloro-6-methyl-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)imino)diheptanoic acid S,S-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0768351559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,7-(((11RS)-3-CHLORO-6-METHYL-6,11-DIHYDRODIBENZO(C,F)(1,2)THIAZEPIN-11-YL)IMINO)DIHEPTANOIC ACID S,S-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Z273X397 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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